![molecular formula C12H10BrN5O B12545118 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one CAS No. 142580-98-1](/img/structure/B12545118.png)
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of a bromomethyl group and an amino group attached to the phenyl ring adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one typically involves multiple steps. One common approach starts with the bromination of a suitable precursor, such as a phenyl derivative, followed by the introduction of the amino group. The final step involves the formation of the purine ring system under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield benzaldehyde derivatives, while substitution reactions can produce various functionalized purine compounds .
Applications De Recherche Scientifique
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s purine core makes it relevant in the study of nucleic acids and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleic acid processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromomethylphenylboronic acid pinacol ester: Shares the bromomethyl group but differs in the core structure.
4-Formylphenylboronic acid: Contains a formyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
2-((3-(Bromomethyl)phenyl)amino)-1H-purin-6(7H)-one is unique due to its combination of a purine core and a bromomethyl group, which provides a distinct set of chemical properties and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
142580-98-1 |
|---|---|
Formule moléculaire |
C12H10BrN5O |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
Clé InChI |
CWEQKRIIECOKPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


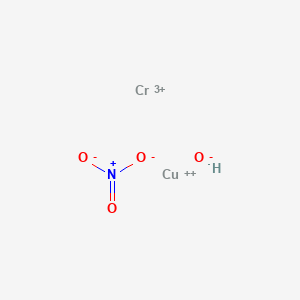
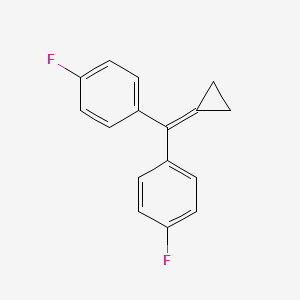
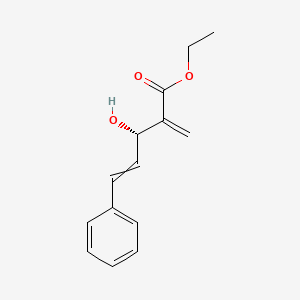
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

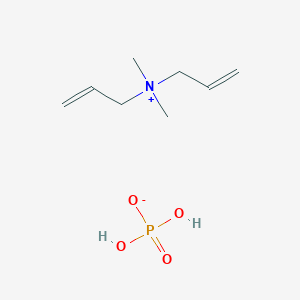
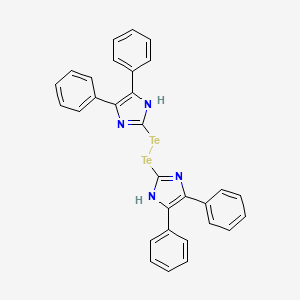

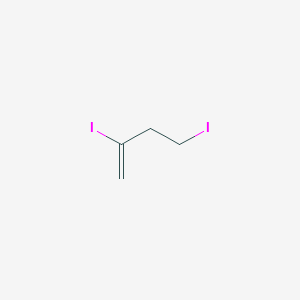
![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)
